molecular formula C8H7N3 B194958 6-Aminoquinoxaline CAS No. 6298-37-9

6-Aminoquinoxaline

Cat. No.: B194958
CAS No.: 6298-37-9
M. Wt: 145.16 g/mol
InChI Key: MSGRFBKVMUKEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminoquinoxaline, also known as this compound, is a nitrogen-containing heterocyclic compound. It consists of a benzene ring fused with a pyrazine ring, with an amino group attached to the sixth position of the quinoxaline structure. This compound is of significant interest due to its broad spectrum of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material science .

Biochemical Analysis

Biochemical Properties

Quinoxalin-6-amine has been found to interact with various targets, receptors, or microorganisms . It plays a critical role in various biochemical reactions, particularly in the synthesis of biologically important condensed derivatives .

Cellular Effects

Quinoxalin-6-amine has shown significant effects on various types of cells. For instance, it has been found to have low micromolar potency against a panel of cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Quinoxalin-6-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to result in caspase 3/7 activation, PARP cleavage, and Mcl-1 dependent apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinoxalin-6-amine change over time. It has been observed that light-emitting analogues based on triphenylamine modified Quinoxalin-6-amine exhibit different mechanochromic luminescence properties with emission color changes .

Dosage Effects in Animal Models

The effects of Quinoxalin-6-amine vary with different dosages in animal models. For instance, in vivo studies using Albino mice were done to determine the potency of all the synthesized compounds .

Metabolic Pathways

Quinoxalin-6-amine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminoquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . This reaction typically requires organic solvents, high temperatures, and prolonged reaction times. Another method involves the nucleophilic substitution of 2,3-disubstituted quinoxalines .

Industrial Production Methods

Industrial production of quinoxalin-6-amine often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of alternative reaction media like water, fluorous alcohols, and ionic liquids are utilized to enhance efficiency and sustainability .

Comparison with Similar Compounds

6-Aminoquinoxaline is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its versatility and broad spectrum of applications in different fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGRFBKVMUKEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285430
Record name quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-37-9
Record name 6-Quinoxalinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6298-37-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxalin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-QUINOXALINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DFT3JVT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6-Nitro-quinoxaline (3, 5 mmol) was hydrogenated in the presence of 5% Pd/C (50 mg) under at room temperature in ethanol (30 ml) for 6-10 h. After the reaction 2 ml DMSO was added to the mixture and filtered. The filtrate was poured into water (200 ml) and the precipitate was filtered to give 6-amino-quinoxaline (4a-d) (90-95%).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 6-nitroquinoxaline (17.0 g, 0.097 mol) in MeOH (500 mL) was added hydrazine hydrate (19.4 g, 0.39 mol) and Raney Ni (2.0 g). The mixture was stirred at room temperature for 1 h. The mixture was then filtered, and the filtrate was concentrated under reduce pressure to give quinoxalin-6-amine as a yellow solid (14.0 g, yield 99%). ESI MS: m/z 146.1 [M+H]+.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminoquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Aminoquinoxaline
Reactant of Route 3
6-Aminoquinoxaline
Reactant of Route 4
6-Aminoquinoxaline
Reactant of Route 5
Reactant of Route 5
6-Aminoquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Aminoquinoxaline
Customer
Q & A

Q1: How does the structure of Quinoxalin-6-amine derivatives influence their activity as PFKFB3 inhibitors?

A1: Studies have shown that N-aryl substitutions on the Quinoxalin-6-amine scaffold significantly impact the inhibitory potency against PFKFB3, a key enzyme in the glycolytic pathway. For instance, the introduction of a 3-methyl-1-benzothiophen-5-yl group at the 8-position and a 4-methanesulfonylpyridin-3-yl group at the N-position resulted in a compound with an IC50 of 14 nM against PFKFB3. [, ] This suggests that specific substitutions at these positions can enhance binding affinity and inhibitory activity. X-ray crystallography and docking studies have provided insights into the binding mode of these inhibitors within the PFKFB3 active site, guiding further optimization efforts. [, ]

Q2: Can you elaborate on the synthesis of pyrrolo[3,2-f]quinoxaline derivatives starting from Quinoxalin-6-amine?

A2: Researchers have developed an efficient, three-component domino reaction to synthesize pyrrolo[3,2-f]quinoxaline derivatives. This method involves reacting Quinoxalin-6-amine with arylglyoxal monohydrates and cyclic 1,3-dicarbonyl compounds in ethanol, using acetic acid as a catalyst. [] This reaction offers high regioselectivity, proceeds under mild conditions, and provides good yields, making it a valuable approach for accessing this class of compounds.

Q3: Beyond PFKFB3 inhibition, are there other applications of Quinoxalin-6-amine derivatives in medicinal chemistry?

A3: Yes, Quinoxalin-6-amine derivatives have shown potential as antiproliferative agents. [] Research explored 2,3-substituted Quinoxalin-6-amine analogs, investigating their structure-activity relationships. While specific details on their mechanism of action and targets are not provided in the abstract, this research highlights the broader application of this scaffold in medicinal chemistry beyond PFKFB3 inhibition.

Q4: Are there any novel synthetic approaches for Brimonidine, a drug containing the Quinoxalin-6-amine core?

A4: A novel synthesis of Brimonidine, a drug used to treat glaucoma, utilizes a condensation reaction between 5-bromo-6-aminoquinaxaline and N-acetyl ethylene urea in the presence of phosphorus oxychloride. [] This method offers an alternative route to Brimonidine and its derivatives, potentially impacting its production and accessibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.